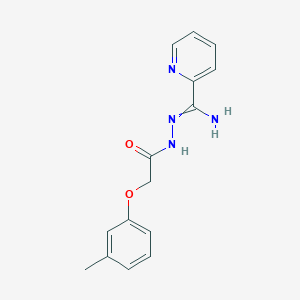
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, also known as MPAC, is a chemical compound that has been studied for its potential applications in scientific research. MPAC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition of protein synthesis is believed to be responsible for the anticancer and antibacterial activity of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been shown to have anti-inflammatory and antioxidant activity. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in lab experiments is that it has been shown to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide. One area of research could be to further investigate the mechanism of action of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, in order to better understand how it inhibits protein synthesis. Another area of research could be to investigate the potential applications of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in the treatment of other diseases, such as viral infections or neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, in order to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide involves the reaction of 2-(3-methylphenoxy)acetic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with pyridine-2-carboxaldehyde. The final product is obtained after recrystallization from ethanol. The yield of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial activity against a variety of bacterial strains.
Eigenschaften
Molekularformel |
C15H16N4O2 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-4-6-12(9-11)21-10-14(20)18-19-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,19)(H,18,20) |
InChI-Schlüssel |
QJWFZEYKUFXBRM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C2=CC=CC=N2)/N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C2=CC=CC=N2)N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
amino]propanamide](/img/structure/B229403.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

